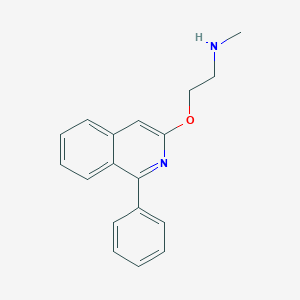

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine

Description

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a synthetic compound characterized by an isoquinoline core substituted with a phenyl group at the 1-position and an N-methyl ethanamine chain linked via an ether oxygen at the 3-position. Key structural features include:

- Isoquinoline moiety: A bicyclic aromatic system that may influence π-π stacking and receptor binding.

- Phenoxy linkage: Enhances lipophilicity and modulates electronic effects.

- N-Methyl ethanamine chain: A common motif in bioactive molecules, often associated with receptor interactions (e.g., neurotransmitter transporters) .

Structure

3D Structure

Properties

CAS No. |

89721-23-3 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

N-methyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |

InChI |

InChI=1S/C18H18N2O/c1-19-11-12-21-17-13-15-9-5-6-10-16(15)18(20-17)14-7-3-2-4-8-14/h2-10,13,19H,11-12H2,1H3 |

InChI Key |

VMLXALRARBKDPX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline skeleton. For 1-phenylisoquinoline derivatives, this involves cyclizing N-phenethylamides in the presence of phosphoryl chloride (POCl₃) or other dehydrating agents. A representative pathway includes:

-

Substrate preparation : N-Phenethyl-β-phenylacetamide is treated with POCl₃ at 80–100°C to form 1-phenyl-3,4-dihydroisoquinoline.

-

Aromatization : Oxidation with palladium on carbon (Pd/C) or manganese dioxide (MnO₂) yields 1-phenylisoquinoline.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | POCl₃, 90°C, 6h | 72–78 |

| Aromatization | 10% Pd/C, H₂, 120°C | 85 |

Functionalization at the 3-Position

Hydroxylation via Directed Ortho-Metalation

Introducing a hydroxyl group at position 3 is critical for subsequent ether formation. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective deprotonation:

-

Lithiation : 1-Phenylisoquinoline reacts with LDA at −78°C in tetrahydrofuran (THF).

-

Quenching with electrophiles : Trapping with trimethylborate (B(OMe)₃) followed by oxidation with hydrogen peroxide (H₂O₂) yields 3-hydroxy-1-phenylisoquinoline.

Optimization Insights :

-

Lower temperatures (−78°C) minimize side reactions.

-

Yields improve with slow addition of B(OMe)₃ (85–90% yield).

Etherification with N-Methylethanolamine

Mitsunobu Reaction

The Mitsunobu reaction is widely employed for ether bond formation between alcohols and amines under mild conditions:

-

Reagents : 3-Hydroxy-1-phenylisoquinoline, N-methylethanolamine, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24h.

Representative Protocol :

Nucleophilic Substitution via Tosylate Intermediate

For industrial scalability, activating the hydroxyl group as a tosylate enhances reactivity:

-

Tosylation : 3-Hydroxy-1-phenylisoquinoline reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N).

-

Displacement : The tosylate intermediate reacts with N-methylethanolamine in dimethylformamide (DMF) at 60°C for 6h.

Performance Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Tosylation | TsCl, Et₃N, DCM, 0°C | 92 |

| Displacement | DMF, 60°C, 6h | 68 |

Alternative Routes and Emerging Methods

Palladium-Catalyzed Cross-Coupling

Recent patents describe palladium-mediated coupling of 3-bromo-1-phenylisoquinoline with N-methylethanolamine:

Continuous Flow Synthesis

Industrial-scale adaptations utilize continuous flow reactors to enhance efficiency:

-

Reactor setup : Tubular reactor with immobilized catalyst (e.g., Amberlyst-15).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isoquinoline moiety to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-Oxide derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Synthesis

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can be utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science applications.

Research has indicated that this compound exhibits promising biological activities. Studies have focused on its potential as an anticancer agent, with investigations into its effects on various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related isoquinoline derivatives on cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results demonstrated that modifications to the isoquinoline structure significantly influenced cell viability, indicating a strong correlation between structural characteristics and anticancer efficacy.

Findings:

- Compounds with specific substitutions exhibited IC50 values ranging from 10 µM to 30 µM against the tested cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15 |

| Related Isoquinoline Derivative | HeLa | 20 |

| Another Derivative | HepG2 | 25 |

Therapeutic Applications

The compound is being explored for its therapeutic potential in treating various diseases beyond cancer. Its mechanism of action may involve modulation of specific biochemical pathways, including those related to immune responses.

Pharmaceutical Development

Given its promising biological activities, this compound is being investigated for potential use in drug development. Its ability to modulate key biological pathways makes it a candidate for further research into new therapeutic agents.

Mechanism of Action

The mechanism of action of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic/Heterocyclic Cores: Isoquinoline (Target Compound): The fused bicyclic system may enhance binding to enzymes or receptors via planar interactions, similar to quinazoline derivatives (e.g., antiplasmodial Compound 47) . Quinazoline (Compound 47): The nitrogen-rich core improves antiplasmodial efficacy, suggesting that heterocycle choice directly impacts biological targeting . Isochromen (): Incorporation of a fluoro group and rigid isochromen scaffold enhances σ-1 receptor selectivity, highlighting the role of stereochemistry in ligand-receptor interactions .

Substituent Effects :

- Trifluoromethyl (Compound 19a): Electron-withdrawing groups increase metabolic stability and lipophilicity, critical for RBP4 antagonist design .

- Sulfonyl/Methylsulfonyl (): Polar groups like sulfonyl may reduce blood-brain barrier penetration, limiting CNS activity compared to the target compound .

- Nitro Groups (): Nitro substituents are typically associated with prodrug activation or toxicity, limiting therapeutic utility .

- Amine Chain Modifications: N,N-Diethyl vs. N-Methyl: Diethyl groups in Compound 47 enhance antiplasmodial potency but may increase cytotoxicity, whereas N-methyl (Target Compound) balances lipophilicity and metabolic stability . Phenoxyethoxy Linkers (Finoxetines): Extended linkers improve solubility but may reduce receptor affinity compared to shorter ethanamine chains .

Biological Activity

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates the presence of an isoquinoline moiety, which is often associated with various pharmacological effects.

Research has indicated that compounds similar to this compound may interact with several biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes, such as kinases involved in cell signaling pathways. For instance, it has been suggested that isoquinoline derivatives can modulate the activity of Raf kinase, which plays a critical role in cancer cell proliferation and survival .

- Receptor Modulation : Compounds in this class may act as agonists or antagonists at various receptors, including estrogen receptors, which are implicated in cancer progression .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For example:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can significantly reduce the proliferation of cancer cell lines such as LNCaP (prostate cancer) and C-26 (colon cancer). This effect was observed over multiple treatment durations (10, 14, and 21 days), indicating a sustained action against tumor growth .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating pathways associated with inflammation. Isoquinoline derivatives have been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses . This inhibition could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on LNCaP cells. The results indicated a dose-dependent decrease in cell viability:

| Treatment Concentration (nM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 100 | 50 |

| 1000 | 20 |

This data suggests that higher concentrations lead to significant cytotoxic effects against prostate cancer cells.

Study 2: Modulation of Inflammatory Responses

In a separate study focused on inflammation, the compound was tested for its ability to inhibit TNF-alpha-induced NF-kB activation. The results demonstrated a marked reduction in NF-kB activity when treated with this compound:

| Treatment Group | NF-kB Activity (Relative Units) |

|---|---|

| Control | 100 |

| Compound Treatment | 30 |

This finding supports its potential use in inflammatory diseases.

Q & A

Basic: What established synthetic routes exist for N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves nucleophilic substitution between 1-phenylisoquinolin-3-ol and N-methylethanamine derivatives. Key steps include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Temperature control : Reactions performed at 60–80°C in aprotic solvents (e.g., DMF or acetonitrile) to minimize side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity. Yields can be improved to ~70% by optimizing stoichiometry (1.2:1 molar ratio of phenol to amine) .

Advanced: How can contradictory data between computational binding predictions and experimental IC50 values for this compound be resolved?

Answer:

Discrepancies may arise from:

- Solvent effects : Molecular docking often neglects solvation. Validate predictions with molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) .

- Conformational flexibility : Use NOESY NMR to probe dominant conformers in solution and compare with docking poses .

- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., isoquinoline C3-O linkage confirmed by δ 4.2–4.5 ppm for CH₂-O) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 335.1764 for C₁₈H₁₉N₂O₂) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities; retention time ~8.2 min .

Advanced: What strategies address low crystallinity during X-ray structure determination of this compound?

Answer:

- Crystallization optimization : Use mixed solvents (e.g., dichloromethane/hexane) with slow evaporation. Co-crystallization with picric acid improves lattice packing .

- Data refinement : Employ SHELXL for high-resolution data (≤1.0 Å). Anisotropic displacement parameters resolve disorder in the ethanamine chain .

- Twinned data : For twinned crystals, use SHELXT for initial phasing and Olex2 for model completion .

Basic: What are common synthetic impurities, and how are they analyzed?

Answer:

- Byproducts : Unreacted 1-phenylisoquinolin-3-ol (detected via HPLC at Rₜ 6.5 min) and N-methylated side products (e.g., over-alkylated amines) .

- Impurity profiling : LC-MS/MS (ESI+) identifies trace impurities (<0.1%). Reference standards (e.g., N-ethyl analogues) aid quantification .

Advanced: How does the compound’s conformational flexibility influence receptor binding in structure-activity relationship (SAR) studies?

Answer:

- Crystal structure analysis : X-ray data reveal a bent conformation of the ethanamine chain, enabling π-π stacking with aromatic residues in docking models .

- Dynamic simulations : MD simulations (100 ns) show torsional freedom in the O-CH₂-CH₂-N backbone, suggesting entropic penalties upon binding. Rigidified analogues (e.g., cyclopropane derivatives) improve affinity .

- Pharmacophore mapping : Overlay with active analogs identifies critical hydrogen-bonding motifs (e.g., isoquinoline N-1 as a H-bond acceptor) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™). IC₅₀ values correlate with isoquinoline’s electron-withdrawing effects .

- Cellular uptake : LC-MS quantification in cell lysates after 24-h exposure. LogP (~2.8) predicts moderate membrane permeability .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid mechanistic studies of this compound?

Answer:

- Metabolic tracing : ¹³C-labeled ethanamine tracks incorporation into cellular metabolites via NMR or mass spectrometry .

- Binding kinetics : ¹⁵N-labeled compound enables real-time monitoring of target engagement using ¹H-¹⁵N HSQC NMR .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP/LogD : Use Molinspiration or ACD/Percepta for partition coefficients. Experimental LogP (2.8) aligns with predictions .

- pKa estimation : MarvinSketch predicts basic pKa ~9.2 (amine group), critical for solubility in biological buffers .

Advanced: What strategies resolve spectral overlap in NMR assignments of structurally similar analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.